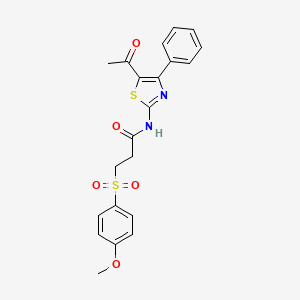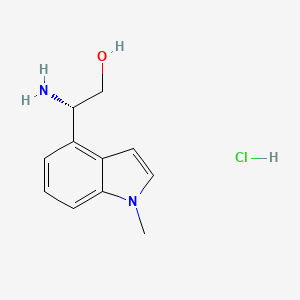![molecular formula C14H18N2O B2650717 2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide CAS No. 1808508-42-0](/img/structure/B2650717.png)
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide is an organic compound with a complex structure that includes both alkyne and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with prop-2-yn-1-amine and 1-phenylethylamine.
Formation of Intermediate: The initial step involves the reaction of prop-2-yn-1-amine with an appropriate acylating agent to form an intermediate.
Coupling Reaction: This intermediate is then coupled with 1-phenylethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces saturated amines.
Substitution: Produces substituted amides or other derivatives.
科学的研究の応用
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Prop-2-yn-1-amine: A simpler compound with similar alkyne functionality.
N-(1-phenylethyl)acetamide: Shares the amide group but lacks the alkyne functionality.
Uniqueness
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide is unique due to the combination of alkyne and amide groups, which confer distinct reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in both synthetic and biological contexts.
特性
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-10-16(3)11-14(17)15-12(2)13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBLGFEOBWOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650635.png)

![ethyl 2-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2650638.png)

![2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2650640.png)
![3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2650646.png)
![2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650647.png)
![(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650648.png)
![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2650650.png)




